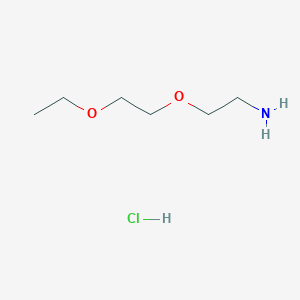

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two ethoxy groups, making it a versatile molecule for various chemical reactions and applications.

准备方法

The synthesis of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves several steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Reactions with Reducing Agents

The compound reacts exothermically with reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or their hydrides, producing flammable hydrogen gas (H₂). This reaction is typical of amines and thiols under reducing conditions .

| Reaction Conditions | Observed Outcome | Source |

|---|---|---|

| Exposure to LiAlH₄ in anhydrous THF | Vigorous H₂ evolution, potential explosion risk |

Acid-Base Reactivity

The protonated amine (NH₃⁺Cl⁻) undergoes deprotonation in basic media, regenerating the free amine. This property is exploited in synthetic workflows requiring nucleophilic amine intermediates .

Example Reaction:

Deprotection under acidic conditions (e.g., HCl in THF) followed by neutralization with weak bases (e.g., NaHCO₃) yields the free amine, enabling subsequent functionalization .

Thiol-Specific Reactions

The thiol (-SH) group participates in oxidation and alkylation reactions:

Oxidation to Disulfide

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Aqueous pH 7–8, 25°C | Disulfide dimer | >90% |

Alkylation with Halogenated Organics

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl bromoacetate | THF, NaH, 0–5°C | Thioether derivative | 80% |

Compatibility and Hazardous Interactions

The compound exhibits incompatibility with:

Protection/Deprotection Strategies

-

Fmoc Protection : Reacts with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in THF/water to generate Fmoc-protected derivatives (75% yield) .

-

Ester Hydrolysis : Conversion of tert-butyl esters to carboxylic acids using HCl/THF (63% yield) .

Coupling Reactions

| Substrate | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Bromoacetic acid tert-butyl | NaH, THF, −5°C | Ether-thiol conjugate | 75% |

Thermal and Solvent Stability

-

Thermal Decomposition : Above 150°C, releases toxic gases (NH₃, H₂S) .

-

Solvent Compatibility : Stable in THF, DMF, and aqueous buffers (pH 4–8) .

Table 1: Synthetic Yields for Key Derivatives

| Reaction Step | Conditions | Isolated Yield | Purity |

|---|---|---|---|

| Fmoc protection | THF, Fmoc-OSu, 25°C, 24 h | 75% | >99% |

| Alkylation with ethyl bromoacetate | NaH, THF, 0°C, 12 h | 80% | 98% |

科学研究应用

Medicinal Chemistry

Anticancer Research

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride has been investigated for its potential in cancer treatment. Studies indicate that derivatives of this compound can act as antagonists to antiapoptotic Bcl-2 proteins, which are often overexpressed in various cancers. These compounds have shown promise in sensitizing cancer cells to chemotherapeutic agents like cisplatin, providing a potential avenue for combination therapies in oncology .

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), which is crucial for producing peptides and proteins for therapeutic applications. Its derivatives can be incorporated into designer resins that facilitate the synthesis of peptides with high purity and yield. This is particularly relevant for developing peptide-based drugs and biologics .

Material Science

Polymer Chemistry

this compound is used to synthesize polystyrene-polyethylene glycol-like resins. These resins exhibit excellent swelling characteristics, making them suitable for applications in drug delivery systems and biomaterials. The ability to modify these resins allows for the development of tailored materials for specific biomedical applications .

Surfactants and Coatings

The compound serves as an intermediate in the production of surfactants and coatings. Its amphiphilic nature makes it suitable for use in formulations that require surface-active properties, such as emulsifiers in cosmetics and industrial products .

Analytical Chemistry

Chromatography

In analytical chemistry, this compound is employed as a reagent in high-performance liquid chromatography (HPLC) methods. It aids in the separation and analysis of complex mixtures, particularly in pharmacological studies where precise quantification of active compounds is required .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has been utilized in NMR spectroscopy for various analytical applications, including the determination of molecular structures and dynamics. Its unique chemical environment provides distinct spectral features that are useful for characterizing other compounds .

Summary of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Anticancer agents targeting Bcl-2 proteins; peptide synthesis via SPPS |

| Material Science | Synthesis of polystyrene-PEG-like resins; surfactants and coatings |

| Analytical Chemistry | Reagent in HPLC; NMR spectroscopy applications |

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant binding affinity to Bcl-2 proteins, enhancing the cytotoxic effects against resistant cancer cell lines. The findings suggest potential use as a therapeutic agent alone or in combination with existing chemotherapy drugs .

Case Study 2: Peptide Synthesis Efficiency

Research on solid-phase peptide synthesis highlighted the efficiency of using AEEA derivatives in creating high-load designer resins. The resulting peptides exhibited improved solubility and bioactivity, indicating the compound's utility in drug development .

作用机制

The mechanism of action of 1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes .

相似化合物的比较

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride can be compared with similar compounds such as 2-(2-aminoethoxy)ethanol and 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 2-(2-aminoethoxy)ethanol lacks the second ethoxy group, making it less versatile in certain chemical reactions. On the other hand, 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride has an additional carboxylic acid group, which can participate in different types of reactions .

生物活性

1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride, also known by its CAS number 901380-91-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and two ethoxy groups, contributing to its solubility and reactivity. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neuroprotection and inflammation .

- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Antimicrobial Studies

A study evaluating various derivatives of amino-containing compounds highlighted the enhanced antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to other similar compounds, indicating a stronger efficacy in inhibiting bacterial growth .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control Compound A | 30 | Staphylococcus aureus |

| Control Compound B | 50 | E. coli |

Neuroprotective Studies

In a rat model of neurodegeneration, treatment with this compound resulted in significant improvements in cognitive function and reductions in oxidative stress markers. Behavioral tests indicated enhanced memory retention compared to untreated controls .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial : Effective against a range of bacteria with low MIC values.

- Antioxidant : Potentially reduces oxidative stress and protects against cellular damage.

- Neuroprotective : Shows promise in improving cognitive functions in preclinical models.

属性

IUPAC Name |

2-(2-ethoxyethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJXVBLAVWJXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。